molecular formula C21H22N4O5S B3522729 N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE

Cat. No.: B3522729
M. Wt: 442.5 g/mol
InChI Key: ZTIFCFMYXDGJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes a pyrimidinyl group, a sulfamoyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The starting material, 2,6-dimethylpyrimidine, undergoes sulfonation to introduce the sulfamoyl group.

    Coupling with Phenyl Derivative: The sulfamoyl-pyrimidinyl intermediate is then coupled with a phenyl derivative containing the dimethoxybenzamide group under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL-2-PHENOXYACETAMIDE
  • N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE

Uniqueness

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-13-11-20(23-14(2)22-13)25-31(27,28)17-8-5-15(6-9-17)24-21(26)18-10-7-16(29-3)12-19(18)30-4/h5-12H,1-4H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIFCFMYXDGJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE

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